molecular formula C20H18O5 B2920296 Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 179925-52-1

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate

Cat. No.: B2920296
CAS No.: 179925-52-1
M. Wt: 338.359
InChI Key: IQRPSPVUDABZNQ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic organic compound belonging to the class of chromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate typically involves the esterification of 7-hydroxy-4-methylchromen-2-one with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound’s chromene core can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate can be compared with other chromene derivatives, such as:

  • Ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
  • Ethyl 2-(5-hydroxy-4-oxo-2-phenylchromen-7-yl)oxyacetate

These compounds share similar structural features but differ in the position and nature of substituents on the chromene ring. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic compound belonging to the class of chromenes, specifically characterized by its unique chromene structure fused with an acetate moiety. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H16O5C_{17}H_{16}O_5, with a molecular weight of 300.31 g/mol. Its structure includes a chromene ring system that is crucial for its biological activity.

The mechanism by which this compound exerts its biological effects involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which can lead to reduced inflammation and pain.
  • Antioxidant Activity : It scavenges free radicals, thereby protecting cells from oxidative stress.
  • Anticancer Properties : this compound has been shown to induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays, including the DPPH radical scavenging assay. The compound exhibited significant antioxidant activity, with IC50 values indicating its effectiveness in neutralizing free radicals.

Compound IC50 (µM)
This compound31.52 - 198.41

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against a range of pathogens. Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have indicated that Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yloxy)acetate can inhibit the growth of various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with specific molecular pathways involved in cell cycle regulation.

Case Studies and Research Findings

  • Study on Antioxidant Properties : A study published in MDPI assessed the antioxidant capacity of several flavonoid derivatives, including Ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yloxy)acetate. The results indicated that this compound had a significant capacity to scavenge free radicals, contributing to its potential therapeutic applications .
  • Antimicrobial Efficacy : Another research effort focused on evaluating the antimicrobial effects of chromene derivatives, revealing that Ethyl 2-(4-methyl-2-oxo-3-phenylichromen) showed promising results against common bacterial strains .
  • Anticancer Mechanisms : A recent investigation into the anticancer effects highlighted the compound's ability to disrupt cancer cell proliferation through apoptosis induction mechanisms, emphasizing its potential as a therapeutic agent for cancer treatment .

Properties

IUPAC Name

ethyl 2-(4-methyl-2-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-18(21)12-24-15-9-10-16-13(2)19(14-7-5-4-6-8-14)20(22)25-17(16)11-15/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQRPSPVUDABZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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